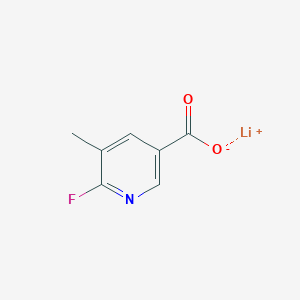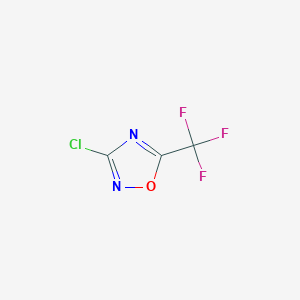
3-Thiophenecarboxylicacid,2-bromo-5-formyl-,ethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester is an organic compound with the molecular formula C8H7BrO3S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester typically involves the bromination of thiophene derivatives followed by formylation and esterification. One common synthetic route is as follows:
Bromination: Thiophene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromothiophene.
Formylation: The 2-bromothiophene undergoes a Vilsmeier-Haack reaction with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 5-position, resulting in 2-bromo-5-formylthiophene.
Esterification: The final step involves the esterification of 2-bromo-5-formylthiophene with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to produce 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 3-Thiophenecarboxylic acid, 2-bromo-5-carboxylic acid, ethyl ester.
Reduction: 3-Thiophenecarboxylic acid, 2-bromo-5-hydroxymethyl-, ethyl ester.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and bromine groups can participate in various biochemical reactions, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
3-Thiophenecarboxylic acid, 2-bromo-, ethyl ester: Lacks the formyl group, which may affect its reactivity and applications.
3-Thiophenecarboxylic acid, 5-formyl-, ethyl ester: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
2-Bromo-3-thiophenecarboxylic acid: Lacks the formyl and ester groups, making it less versatile in certain applications.
Uniqueness
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester is unique due to the presence of both the bromine and formyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and the synthesis of a wide range of derivatives.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H7BrO3S |
|---|---|
Peso molecular |
263.11 g/mol |
Nombre IUPAC |
ethyl 2-bromo-5-formylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)6-3-5(4-10)13-7(6)9/h3-4H,2H2,1H3 |
Clave InChI |
JRDAKPUCSNWOBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)

![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)
![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)



![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)





![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)
